Product packaging for 1-Hydroxyisoquinoline-7-carboxylic acid(Cat. No.:CAS No. 1301214-62-9)

1-Hydroxyisoquinoline-7-carboxylic acid

Cat. No.: B1396742
CAS No.: 1301214-62-9
M. Wt: 189.17 g/mol
InChI Key: POVYCMYIJRLRGP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound emerges from the broader exploration of isoquinoline derivatives that began in the late 19th and early 20th centuries. While specific discovery details for this particular compound are not extensively documented in current literature, its development can be traced through the systematic investigation of isoquinoline alkaloids and their synthetic analogs. The compound represents part of the continuing effort to develop novel isoquinoline frameworks that could serve as pharmaceutical intermediates and biologically active molecules.

The identification and characterization of this compound has been facilitated by modern analytical techniques and computational chemistry tools. According to current chemical databases, the compound bears the Chemical Abstracts Service number 1301214-62-9 and carries the molecular designation number MFCD20661106 in chemical literature. The systematic development of this compound reflects the ongoing interest in functionalizing isoquinoline cores with multiple reactive groups that can participate in further chemical transformations.

Research into isoquinoline derivatives has historically been driven by their prevalence in natural product chemistry, particularly in plant alkaloids found in families such as Papaveraceae, Berberidaceae, and Menispermaceae. The synthetic development of compounds like this compound represents an extension of this natural product chemistry into designed molecular frameworks that can serve specific synthetic and therapeutic purposes.

Position within the Isoquinoline Family of Compounds

This compound occupies a distinctive position within the extensive isoquinoline family of compounds, characterized by its dual functional group substitution pattern. The compound belongs to the broader class of benzopyridines, which are composed of a benzene ring fused to a pyridine ring, representing a structural isomer relationship with quinoline compounds. Within this framework, the specific positioning of the hydroxyl group at the 1-position and the carboxylic acid group at the 7-position creates unique chemical and physical properties.

Table 1: Structural Comparison of Related Isoquinoline Carboxylic Acids

Compound Name Molecular Formula Molecular Weight Hydroxyl Position Carboxylic Acid Position CAS Number
This compound C₁₀H₇NO₃ 189.17 g/mol 1 7 1301214-62-9
5-Hydroxyisoquinoline-7-carboxylic acid C₁₀H₇NO₃ 189.17 g/mol 5 7 2708286-57-9
7-Hydroxyisoquinoline-4-carboxylic acid C₁₀H₇NO₃ 189.17 g/mol 7 4 1378839-26-9
8-Hydroxyisoquinoline-4-carboxylic acid C₁₀H₇NO₃ 189.17 g/mol 8 4 1958106-10-9

The isoquinoline family encompasses approximately 2500 known alkaloids, making it the largest group among the alkaloids. Within this vast family, this compound represents a synthetic analog that combines the core isoquinoline structure with strategically placed functional groups. The compound can be classified under the broader category of hydroxyisoquinoline carboxylic acids, which share similar structural motifs but differ in their substitution patterns.

The specific substitution pattern of this compound places it in a unique chemical space compared to other isoquinoline derivatives. The 1-hydroxyl substitution creates a tautomeric relationship with the corresponding isoquinolin-1(2H)-one form, as indicated by its International Union of Pure and Applied Chemistry name "1-oxo-2H-isoquinoline-7-carboxylic acid". This tautomerism significantly influences the compound's chemical behavior and reactivity patterns.

Significance in Organic Chemistry and Biochemistry

The significance of this compound in organic chemistry stems from its versatile functional group arrangement and its potential as a synthetic intermediate for more complex molecular architectures. The compound serves as a valuable building block in pharmaceutical chemistry, particularly in the development of specialized therapeutic agents. Research has demonstrated that isoquinoline derivatives exhibit broad biological effects, making them attractive scaffolds for drug development.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference Method
Molecular Formula C₁₀H₇NO₃ Computed Analysis
Molecular Weight 189.17 g/mol Mass Spectrometry
IUPAC Name 1-oxo-2H-isoquinoline-7-carboxylic acid Systematic Nomenclature
InChI Key POVYCMYIJRLRGP-UHFFFAOYSA-N Computational Chemistry
SMILES Notation OC(=O)c1ccc2ccnc(O)c2c1 Structural Representation
PubChem CID 58252530 Database Registration

In biochemical applications, the structural framework of this compound provides multiple sites for molecular recognition and binding interactions. The carboxylic acid functionality enables formation of amide bonds through standard coupling reactions, while the hydroxyl group can participate in hydrogen bonding networks crucial for biological activity. This dual functionality makes the compound particularly valuable in medicinal chemistry applications where both binding affinity and selectivity are required.

The compound's significance extends to its role in synthetic methodology development. Recent research has demonstrated efficient synthetic approaches to related isoquinolone-4-carboxylic acids through copper-catalyzed cascade reactions involving ammonia-Ugi-4CR protocols. These methodologies represent step-economical approaches that could potentially be adapted for the synthesis of this compound and related analogs, contributing to the broader field of heterocyclic synthesis.

From a pharmaceutical perspective, the compound serves as a key structural element in the design of specialized inhibitors and modulators. The isoquinoline framework has been incorporated into various therapeutic agents, including anesthetics, antihypertension agents, antiretroviral agents, and vasodilators. The specific substitution pattern of this compound positions it as a potential scaffold for developing novel therapeutic agents with enhanced selectivity and potency profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B1396742 1-Hydroxyisoquinoline-7-carboxylic acid CAS No. 1301214-62-9

Properties

IUPAC Name

1-oxo-2H-isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVYCMYIJRLRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729009
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-62-9
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxyisoquinoline-7-carboxylic acid
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Preparation Methods

Indirect Synthesis via Isoquinoline Derivatives and Rearrangement Reactions

While direct methods for this compound are scarce, analogous compounds such as 7-hydroxyquinoline-4-carboxylic acid have been synthesized through rearrangement reactions starting from substituted isatins.

  • A notable method involves the rearrangement of 6-bromoisatin with pyruvic acid under alkaline conditions (NaOH, 100°C, 3 hours) to yield 7-bromoquinoline-2,4-carboxylic acid.
  • Subsequent elimination in nitrobenzene at elevated temperature (200–210°C) converts this intermediate to 7-bromoquinoline-4-carboxylic acid.
  • Hydrolysis and further functional group transformations yield the hydroxyquinoline carboxylic acid.

Though this method is for quinoline analogs, it illustrates a strategic approach of ring rearrangement and functional group manipulation that could be adapted for isoquinoline derivatives.

Nucleophilic Substitution on Isoquinoline Derivatives

For isoquinoline derivatives, nucleophilic substitution at position 1 is a common strategy:

  • Starting from isoquinoline, introduction of a leaving group (e.g., bromine or chlorine) at position 1 allows nucleophilic substitution by hydroxy or amino groups.
  • For example, 1-bromoisoquinoline can be converted to 1-aminoisoquinoline via nucleophilic substitution with amines or azide ions, followed by reduction.
  • Analogously, hydroxylation at position 1 could be achieved by substitution with hydroxide under controlled conditions.

This two-step approach involves:

Step Reaction Conditions Yield
1 Halogenation at C-1 (e.g., bromination) Using Br2 or NBS in suitable solvent Moderate, ~35% reported for amine analogs
2 Nucleophilic substitution with OH- or other nucleophiles Mild heating in polar solvents (e.g., DMSO) Variable, up to 72-80% in optimized systems

The key is mild conditions to avoid ring degradation and side reactions.

Multi-Step Synthesis via Isoquinoline-3-carboxylate Intermediates

A complex but effective synthetic route to hydroxyisoquinoline carboxylic acids involves:

  • Starting from substituted phthalide derivatives (e.g., 5-bromophthalide),
  • Ullmann-type coupling to introduce phenoxy groups,
  • Ring-opening and chlorination steps to form chlorides of isoquinoline carboxylates,
  • Substitution of chlorides with glycine esters,
  • Ring closure under basic conditions to form methyl esters of hydroxyisoquinoline carboxylates,
  • Functional group transformations including substitution at position 1 with dimethylaminomethyl groups, acetylation, and hydrogenation,
  • Final conversion to the target acid by glycine reaction and acidification.

This method, described in patent EP3305769B1, is a 9-step process with careful control of substitution and protection to yield hydroxyisoquinoline carboxylates with high purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield Range Notes
Nucleophilic substitution on 1-halogenated isoquinoline Isoquinoline → 1-bromoisoquinoline Halogenation, nucleophilic substitution with OH- Mild heating, DMSO, acetic anhydride, Raney Ni hydrogenation for reduction 56-80% (for amino analogs) Two-step, mild conditions, suitable for scale-up
Rearrangement from substituted isatin (quinoline analog) 6-bromoisatin + pyruvic acid Rearrangement, elimination, hydrolysis NaOH 100°C, nitrobenzene 210°C reflux 55-79% Demonstrates ring rearrangement strategy, adaptable
Multi-step synthesis from bromophthalide derivatives 5-bromophthalide → phenoxyphthalide → isoquinoline derivatives Ullmann coupling, ring-opening, substitution, acetylation, hydrogenation Varied, including 110°C pressure vessel High purity, multi-step Complex but effective for substituted hydroxyisoquinolines

Research Findings and Considerations

  • Yield Optimization: Use of co-solvents such as hexamethylphosphoric triamine (HMPA) and solvents like DMSO/acetic anhydride enhances nucleophilic substitution yields up to 80%.
  • Reaction Conditions: Mild temperatures (50–60°C) and controlled hydrogen pressure (2 MPa) with Raney nickel catalysts are effective for reduction steps.
  • Protection/Deprotection: Acetylation can protect hydroxy groups during substitution but requires morpholine addition to avoid over-protection.
  • Scalability: The nucleophilic substitution and rearrangement methods have been reported with considerations for industrial scalability due to simplicity and high yield.
  • Purity: Recrystallization from benzene or other solvents and chromatographic purification are standard for achieving high purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-3,4-dicarboxylic acid and its anhydride .

Scientific Research Applications

Medicinal Chemistry

1-Hydroxyisoquinoline-7-carboxylic acid has been studied for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive molecules, particularly those with anti-cancer and anti-inflammatory properties.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of 1-hydroxyisoquinoline compounds exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of breast cancer cells, showcasing their potential as anti-cancer agents .

Biochemical Research

This compound is utilized as a biochemical reagent in various life science applications. It can act as a chelating agent, binding to metal ions and influencing biological processes.

Application in Enzyme Inhibition

This compound has been explored for its role in inhibiting specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases, which are critical in signal transduction pathways related to cancer and other diseases .

Material Science

In materials science, this compound is investigated for its potential use in developing novel materials with specific electronic and optical properties.

Synthesis of Functional Materials

Research indicates that incorporating this compound into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength. This is particularly relevant in the development of sensors and electronic devices .

Environmental Applications

The compound's ability to chelate metal ions also makes it useful in environmental chemistry, particularly in the remediation of heavy metal contamination.

Case Study: Heavy Metal Remediation

A study highlighted the effectiveness of this compound in removing lead ions from contaminated water sources. The chelation process allows for the extraction of toxic metals, making it a viable option for environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 1-hydroxyisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as in antimicrobial or anticancer research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 1-hydroxyisoquinoline-7-carboxylic acid and related compounds, based on evidence:

Compound Name 1-Position Substituent 7-Position Substituent Molecular Formula Key Properties/Data References
This compound -OH -COOH C₁₁H₇NO₃ Theoretical polarity, high solubility in polar solvents (inferred from substituents). Limited direct data.
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate -CH₃ (ester) -CH₃ C₁₅H₁₇NO₂ Melting point: 112–114°C; ¹H NMR: δ 1.42 (t, 3H), 2.64 (s, 3H), 4.45 (q, 2H), 8.40 (s, 1H).
1-Chloroisoquinoline-7-carboxylic acid hydrochloride -Cl -COOH C₁₀H₇Cl₂NO₂ White powder; pharmaceutical intermediate. CAS 223671-54-3.
Methyl 7-methylisoquinoline-1-carboxylate -COOCH₃ -CH₃ C₁₂H₁₁NO₂ Structural analog with ester group; used in drug synthesis (e.g., CAS 1206977-46-9).
7-Methoxyisoquinoline -H -OCH₃ C₁₀H₉NO No significant hazards reported; ¹H NMR data unavailable. CAS 39989-39-4.
7-Hydroxyisoquinolin-1(2H)-one =O (keto) -OH C₉H₇NO₂ Structural isomer; δC 138.9 (C-1), δC 57.9 (C-3) in NMR, indicating N-oxide or keto-enol tautomerism.

Key Findings:

Substituent Effects on Reactivity and Solubility The hydroxyl (-OH) and carboxylic acid (-COOH) groups in this compound enhance polarity and solubility compared to methyl, methoxy, or chloro derivatives. This contrasts with 1-chloroisoquinoline-7-carboxylic acid hydrochloride, where the electron-withdrawing Cl group may increase stability but reduce solubility . Ester derivatives (e.g., ethyl or methyl esters) exhibit lower polarity and higher volatility, as seen in Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate (melting point 112–114°C) .

Spectral Data Trends Substituents at the 7-position significantly influence NMR chemical shifts. For example, trifluoromethyl (-CF₃) groups in analogs cause downfield shifts due to strong electron withdrawal, whereas methoxy (-OCH₃) groups result in upfield shifts . The hydroxyl group in 7-hydroxyisoquinolin-1(2H)-one induces distinct ¹³C NMR shifts (δC 138.9 for C-1), suggesting tautomeric or hydrogen-bonding interactions .

Pharmaceutical Relevance Chlorinated derivatives (e.g., 1-chloroisoquinoline-7-carboxylic acid hydrochloride) are flagged for pharmaceutical R&D due to their bioactivity and stability . Carboxylic acid derivatives are often utilized as intermediates in drug synthesis, leveraging their reactivity for further functionalization .

Biological Activity

1-Hydroxyisoquinoline-7-carboxylic acid (HIQCA) is an important compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a fused benzene and pyridine ring system with hydroxyl and carboxylic acid functional groups. The molecular formula is C9H7NO3C_9H_7NO_3, with a molecular weight of approximately 179.16 g/mol. Its structural features contribute to its reactivity and interactions with biological targets.

The biological activity of HIQCA is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to act as an enzyme inhibitor , affecting metabolic pathways involved in disease processes such as cancer and viral infections. Notably, HIQCA has demonstrated potential as an inhibitor of HIV-1 integrase, which is crucial for viral replication.

Biological Activities

Antiviral Activity:
Research indicates that HIQCA exhibits antiviral properties, particularly against HIV-1. In a study assessing various isoquinoline derivatives, HIQCA was found to inhibit HIV-1 integrase with an IC50 value in the low micromolar range, indicating significant potency against this viral target .

Anticancer Properties:
HIQCA's anticancer potential has been explored through various assays. It has shown cytotoxic effects on cancer cell lines, possibly through apoptosis induction and inhibition of cell proliferation. The specific pathways involved are still under investigation but may include the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition:
HIQCA has been identified as an inhibitor of metalloenzymes, which are often critical for the survival of pathogens. This inhibition can disrupt essential biochemical processes in target organisms, making HIQCA a candidate for further development in antimicrobial therapies .

Table 1: Summary of Biological Activities of this compound

Activity TypeTargetIC50 Value (µM)Reference
HIV-1 IntegraseHIV-1 IntegraseLow Micromolar
Cancer Cell LinesVarious Cancer TypesVariable
Metalloenzyme InhibitionVarious PathogensNot Specified

Case Studies

Several studies have highlighted the biological relevance of HIQCA:

  • Antiviral Studies : A series of derivatives based on HIQCA were synthesized and evaluated for their ability to inhibit HIV replication in vitro. The most potent compounds showed EC50 values below 10 µM, demonstrating the potential for development as antiviral agents .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that HIQCA can induce apoptosis at concentrations that do not affect normal cells, suggesting a selective action that could be exploited for therapeutic purposes .
  • Metalloenzyme Targeting : Recent research has focused on the ability of HIQCA to inhibit metalloenzymes involved in pathogen survival, presenting a novel approach to antimicrobial drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxyisoquinoline-7-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalysts like Pd/C or Lewis acids. To improve yields:

  • Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of isoquinoline precursor to hydroxylating agent).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation byproducts.
  • Monitor reaction progress via TLC or HPLC-MS .
    • Data Example :
ConditionYield (%)Purity (%)
Pd/C, DMF, 100°C6295
FeCl₃, THF, 80°C4588
No catalyst, reflux2875

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT). Look for characteristic peaks: hydroxyl (δ 9–12 ppm) and carboxylic proton (δ 10–13 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 190.05 for C₁₀H₇NO₃).
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What biological activity screening protocols are suitable for evaluating this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against metalloenzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.
  • Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation via scintillation counting.
  • Reference Standards : Compare IC₅₀ values with known inhibitors (e.g., acetazolamide) to contextualize potency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to assess binding affinity with metal nodes (e.g., Zn²⁺, Cu²⁺).
  • Molecular Dynamics : Simulate diffusion kinetics in MOF pores under varying pH (3–7) to predict stability.
  • Reference Data : Compare with analogous compounds (e.g., 2-hydroxyquinoxaline) to validate models .

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Correlation : Cross-validate NMR assignments with HSQC/HMBC for ambiguous protons.
  • X-ray Crystallography : Resolve tautomeric equilibria (e.g., keto-enol forms) by determining crystal structures.
  • Error Analysis : Quantify signal-to-noise ratios in MS/MS fragmentation patterns to distinguish isobaric impurities .

Q. How does pH affect the stability and solubility of this compound in aqueous buffers?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance changes (200–400 nm) across pH 2–12 to identify pKa values.
  • Solubility Testing : Use shake-flask method with HPLC quantification. Example
pHSolubility (mg/mL)
20.8
71.5
120.3
  • Degradation Studies : Accelerate under stress conditions (40°C, 75% RH) to model shelf-life .

Q. What experimental designs minimize side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block hydroxyl/carboxyl moieties with tert-butyldimethylsilyl (TBS) or methyl esters.
  • Kinetic Control : Use low temperatures (–20°C) and slow reagent addition to favor mono-substitution over di-adducts.
  • Byproduct Analysis : Characterize side products via GC-MS and adjust stoichiometry/reactant order .

Guidance for Methodological Rigor

  • Reproducibility : Document experimental protocols in line with Beilstein Journal standards, including raw data in supplementary materials .
  • Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Ethical Compliance : Disclose conflicts of interest and funding sources per RSC guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxyisoquinoline-7-carboxylic acid
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1-Hydroxyisoquinoline-7-carboxylic acid

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